molecular formula C20H24N2O4S B6088587 5-{1-[3-(3,4-dimethoxyphenyl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide

5-{1-[3-(3,4-dimethoxyphenyl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide

Cat. No. B6088587
M. Wt: 388.5 g/mol
InChI Key: PBESAVIVCGXBHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{1-[3-(3,4-dimethoxyphenyl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide, commonly known as CT-3, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications.

Scientific Research Applications

CT-3 has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects in preclinical studies.

Mechanism of Action

CT-3 acts as a partial agonist of the cannabinoid receptor type 2 (CB2), which is primarily expressed in immune cells and peripheral tissues. CB2 activation has been shown to modulate immune function, reduce inflammation, and promote cell survival. CT-3 also exhibits antioxidant and anti-inflammatory effects through the activation of nuclear factor erythroid 2-related factor 2 (Nrf2) and inhibition of nuclear factor kappa B (NF-κB) signaling pathways.
Biochemical and Physiological Effects
CT-3 has been shown to modulate various biochemical and physiological processes such as cell proliferation, apoptosis, oxidative stress, and inflammation. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce oxidative stress and inflammation in neurodegenerative disorders, and modulate immune function in inflammatory diseases.

Advantages and Limitations for Lab Experiments

CT-3 has several advantages for lab experiments such as its high potency, selectivity, and stability. However, it also has limitations such as its poor solubility in aqueous media and potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on CT-3. One potential direction is to explore its potential therapeutic applications in other diseases such as autoimmune disorders and metabolic disorders. Another direction is to investigate its pharmacokinetics, pharmacodynamics, and safety profile in preclinical and clinical studies. Furthermore, the development of novel CT-3 analogs with improved pharmacological properties and selectivity could also be an interesting area of research.
Conclusion
In conclusion, CT-3 is a synthetic cannabinoid compound that has shown promising potential for its therapeutic applications in various diseases. Its mechanism of action involves the activation of CB2 and Nrf2 signaling pathways, which modulate various biochemical and physiological processes. Although CT-3 has several advantages for lab experiments, it also has limitations and potential toxicity at high concentrations. Future research on CT-3 could provide valuable insights into its therapeutic potential and pharmacological properties.

Synthesis Methods

CT-3 can be synthesized by reacting 2-thiophenecarboxylic acid with 1-(3-(3,4-dimethoxyphenyl)propanoyl)pyrrolidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine (TEA). The resulting product can be purified by column chromatography using a suitable solvent system.

properties

IUPAC Name

5-[1-[3-(3,4-dimethoxyphenyl)propanoyl]pyrrolidin-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-25-15-7-5-13(12-16(15)26-2)6-10-19(23)22-11-3-4-14(22)17-8-9-18(27-17)20(21)24/h5,7-9,12,14H,3-4,6,10-11H2,1-2H3,(H2,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBESAVIVCGXBHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)N2CCCC2C3=CC=C(S3)C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{1-[3-(3,4-Dimethoxyphenyl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide

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